N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-15-3-5-19(26-2)21(11-15)30(24,25)22-13-17(23-7-9-27-10-8-23)16-4-6-18-20(12-16)29-14-28-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCXGEPKWRHOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide is the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the biosynthesis of important prostaglandins, which maintain constant functions in the body, essentially in the cardiovascular and gastrointestinal systems.
Mode of Action
This compound interacts with its target, the COX enzymes, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, thereby affecting various physiological responses such as inflammation, pain, and fever.
Biochemical Pathways
The compound this compound affects the prostaglandin biosynthesis pathway. By inhibiting the COX enzymes, it reduces the production of prostaglandins, which are key players in inflammation and pain signaling pathways. The downstream effects of this inhibition can lead to reduced inflammation, pain, and fever.
Pharmacokinetics
The compound was found to obey lipinski’s rule of five, suggesting good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes. This leads to a decrease in inflammation, pain, and fever. Additionally, some derivatives of the compound have shown cytotoxic activity against certain cancer cell lines.
Biological Activity
The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C20H23N2O5S
- Molecular Weight : 399.48 g/mol
- CAS Number : 887219-15-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its antibacterial properties, particularly through the inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism suggests potential applications in treating bacterial infections.
- Anticancer Activity : Studies indicate that compounds with similar structures can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The interaction with tubulin may inhibit polymerization, thereby affecting mitotic processes.
- Antidepressant-like Effects : The presence of the benzo[d][1,3]dioxole ring system has been associated with mood regulation in various compounds, suggesting that this compound might exhibit antidepressant-like properties .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits bacterial dihydropteroate synthase; potential for treating infections. |
| Anticancer | Disrupts microtubule dynamics; induces apoptosis in cancer cells. |
| Antidepressant-like | Potential mood regulation effects due to structural similarities with known agents. |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Anticancer Studies :
- A study demonstrated that benzodiazepine derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
- Another investigation into metallo-benzodiazepine derivatives showed promising results in inhibiting cathepsin B, an enzyme involved in cancer progression .
-
Antibacterial Properties :
- Compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth, with some exhibiting potent antibacterial activity against resistant strains.
- Mood Regulation :
Q & A
Q. Table 1: Key NMR Signals for Structural Confirmation
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
|---|---|---|
| Benzo[d][1,3]dioxole | 6.85 (d, J=8 Hz) | 148.2 (C-O) |
| Morpholinoethyl | 2.45–3.10 (m) | 53.6 (N-CH2) |
| Sulfonamide | 7.30 (s, NH) | 118.5 (S=O) |
Advanced: How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer:
- Reproducibility checks : Validate assays under standardized conditions (pH, temperature, cell lines). For example, discrepancies in IC50 values may arise from varying cell viability protocols .
- Purity assessment : Use HPLC (≥95% purity) to rule out impurities affecting activity .
- Structural analogs : Compare activity with derivatives (e.g., replacing morpholino with piperazine) to identify critical pharmacophores .
- Mechanistic studies : Perform target engagement assays (e.g., SPR for binding affinity) or transcriptomics to confirm pathway modulation .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases or GPCRs). The morpholino group often participates in hydrogen bonding with active-site residues .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR modeling : Corporate substituent effects (e.g., methoxy vs. ethoxy) to predict activity trends .
Q. Example Finding :
- Docking studies suggest the sulfonamide group interacts with Tyr-342 in COX-2, explaining anti-inflammatory potential .
Basic: Which structural motifs are critical for its pharmacological activity?
Methodological Answer:
Q. Table 2: Structural Motifs and Functional Roles
Advanced: How can reaction yield be optimized in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to optimize variables (e.g., molar ratios, reaction time) .
- High-throughput screening (HTS) : Test 96-well plates with diverse catalysts (e.g., Pd/C, CuI) to identify optimal conditions .
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
